molecular formula C18H27NO4 B12547861 12-(4-Nitrophenyl)dodecanoic acid CAS No. 144146-28-1

12-(4-Nitrophenyl)dodecanoic acid

Cat. No.: B12547861
CAS No.: 144146-28-1
M. Wt: 321.4 g/mol
InChI Key: SXYJHRQMXGJSMM-UHFFFAOYSA-N
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Description

12-(4-Nitrophenyl)dodecanoic acid: is an organic compound that belongs to the class of dodecanoic acid derivatives It is characterized by the presence of a 4-nitrophenyl group attached to the dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(4-Nitrophenyl)dodecanoic acid typically involves the esterification of dodecanoic acid with 4-nitrophenol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: 12-(4-Nitrophenyl)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12-(4-Nitrophenyl)dodecanoic acid is used as a model substrate in various chemical reactions to study reaction mechanisms and kinetics. It is also used in the synthesis of other complex organic molecules .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with esterases and lipases. It serves as a substrate in chromogenic assays to evaluate enzyme activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 12-(4-Nitrophenyl)dodecanoic acid involves its interaction with specific enzymes, such as esterases and lipases. The compound acts as a substrate for these enzymes, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol and dodecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometric methods, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

  • 4-Nitrophenyl butyrate
  • 4-Nitrophenyl decanoate
  • 4-Nitrophenyl palmitate
  • 4-Nitrophenyl stearate

Comparison: 12-(4-Nitrophenyl)dodecanoic acid is unique due to its longer carbon chain compared to other similar compounds like 4-nitrophenyl butyrate and 4-nitrophenyl decanoate. This longer chain length can influence its solubility, reactivity, and interaction with enzymes. Additionally, the presence of the nitro group provides a useful chromophore for spectrophotometric analysis, making it a valuable tool in biochemical assays.

Properties

CAS No.

144146-28-1

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

12-(4-nitrophenyl)dodecanoic acid

InChI

InChI=1S/C18H27NO4/c20-18(21)11-9-7-5-3-1-2-4-6-8-10-16-12-14-17(15-13-16)19(22)23/h12-15H,1-11H2,(H,20,21)

InChI Key

SXYJHRQMXGJSMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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